molecular formula C21H19NO5 B6429208 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1706215-11-3

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate

Cat. No.: B6429208
CAS No.: 1706215-11-3
M. Wt: 365.4 g/mol
InChI Key: BXAJFDGGQCTZSK-UHFFFAOYSA-N
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Description

“Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” is a complex organic compound. It is related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” can be analyzed using various methods. For instance, the absorption and emission spectra and dipole moments of related compounds have been studied in solvents of different polarities at room temperature .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds can be quite complex. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate” can be inferred from related compounds. For example, the dipole moments of related compounds have been studied, indicating that the probe is more polar in the higher state .

Mechanism of Action

Target of Action

Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular components involved in cell survival and proliferation.

Mode of Action

Based on the cytotoxic effects observed for similar compounds , it can be hypothesized that this compound may interact with its targets to disrupt normal cellular functions, leading to cell death.

Biochemical Pathways

Given the cytotoxic effects of similar compounds , it can be inferred that this compound may affect pathways related to cell survival and proliferation.

Result of Action

Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that this compound may induce cell death in these cells.

Future Directions

Benzofuran compounds, due to their wide range of biological activities, are potential natural drug lead compounds . Future research could focus on exploring the therapeutic potential of these compounds for the treatment of various diseases.

Properties

IUPAC Name

methyl 2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-19(24)15-7-3-2-6-14(15)18(23)22-12-10-21(11-13-22)17-9-5-4-8-16(17)20(25)27-21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAJFDGGQCTZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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